molecular formula C19H20F3N3O B2609490 N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide CAS No. 1798413-98-5

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Cat. No.: B2609490
CAS No.: 1798413-98-5
M. Wt: 363.384
InChI Key: SQEOAWOQUOJZEI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a synthetic hybrid compound with a molecular formula of C19H20F3N3O and a molecular weight of 363.4 g/mol . It is designed for research purposes and is strictly for laboratory use. The compound integrates two key pharmacophores: a cinnamamide moiety and a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold. The cinnamamide structure, featuring an α,β-unsaturated carbonyl system, is found in various plant metabolites and is associated with diverse biological activities such as antimicrobial, anticancer, and antioxidant properties in related derivatives . The tetrahydroindazole core, particularly when substituted with a trifluoromethyl group, is known to enhance the molecule's lipophilicity and metabolic stability, which can be critical for improving its pharmacokinetic profile in biological systems . The ethylenediamine linker connecting these two groups provides a defined spacing that can influence the molecule's overall conformation and binding interactions with biological targets. This strategic combination of structural features makes this compound a compound of interest in several research areas. In medicinal chemistry, it serves as a valuable scaffold for investigating new therapeutic agents, with potential applications in the study of enzyme inhibition and receptor modulation . The conformational restraint offered by its cyclic structures can help in reducing the entropy penalty upon binding to a target, potentially leading to improved affinity and selectivity . Researchers can utilize this compound to explore structure-activity relationships, develop novel bioactive probes, and study the effects of conformational constraint on ligand-target interactions. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)18-15-8-4-5-9-16(15)25(24-18)13-12-23-17(26)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,23,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEOAWOQUOJZEI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitutions

The table below summarizes key structural differences between the target compound and analogs:

Compound Name / ID Core Substitution Amide Group Modification Molecular Weight (approx.) Key Applications/Activity
N-(2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide 3-CF₃ Cinnamamide ~450 g/mol Not explicitly stated
Compound 35 (N,N-Diethyl-2-(3-CF₃-indazol-yl)acetamide) 3-CF₃ Diethylamine-substituted acetamide ~350 g/mol Trypanothione Synthetase inhibition
Compound 26 (N-(4-Chlorobenzyl)-2-(3-CF₃-indazol-yl)acetamide) 3-CF₃ 4-Chlorobenzylamine-substituted acetamide ~430 g/mol Trypanothione Synthetase inhibition
Compound 13 (Difluoromethyl-tetrafluoro-indazol-yl acetamide) 3-CF₂H, 4,4,7,7-tetrafluoro Complex aryl/heterocyclic substituents ~700 g/mol Patent: Therapeutic applications
N-(2-(3-CF₃-indazol-yl)ethyl)thiophene-2-carboxamide 3-CF₃ Thiophene-2-carboxamide ~400 g/mol Not explicitly stated

Key Observations :

  • Trifluoromethyl vs.
  • Amide Group Diversity : The cinnamamide group in the target compound introduces a conjugated double bond, which may enhance binding to aromatic residues in enzymes compared to saturated acetamide derivatives (e.g., compound 35) .
  • Fluorination Patterns : Tetrafluoro-substituted indazole cores (compound 13) increase steric bulk and electron-withdrawing effects, likely altering target selectivity .

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~450 g/mol) falls within the acceptable range for oral bioavailability, unlike larger patent derivatives (e.g., compound 13 at ~700 g/mol) .

Biological Activity

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a synthetic compound that combines the structural features of indazole and cinnamide. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and lipophilicity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18F3N3\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_3

Biological Activity Overview

Research indicates that compounds featuring the indazole structure exhibit various biological activities including antimicrobial, anticancer, and antioxidant properties. The presence of the trifluoromethyl group further enhances these activities.

Antimicrobial Activity

Studies have shown that derivatives of cinnamamide possess significant antimicrobial properties. For instance, a related study found that certain cinnamamide derivatives demonstrated effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 550.96 µM to 789.19 µM against different species of bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
Cinnamamide Derivative 1550.96S. aureus
Cinnamamide Derivative 2672.83E. coli
Cinnamamide Derivative 3789.19C. albicans

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were reported to be below 10 µg/mL for the most active derivatives .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)
Compound AHeLa<10
Compound BMCF-7<10
Compound CSKOV-37.87 - 70.53

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death pathways.
  • Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

A recent study focused on the synthesis and evaluation of various cinnamamide derivatives highlighted the significant anticancer properties of compounds similar to this compound. The findings indicated that modifications to the structure could lead to enhanced potency against specific cancer types .

Q & A

Q. How can factorial design optimize the compound’s synthesis and bioactivity screening?

  • Methodological Answer :
  • Factors : Vary solvent polarity, temperature, and catalyst loading.
  • Response variables : Measure yield, purity (HPLC), and IC₅₀ in primary assays.
  • Statistical analysis : Use ANOVA to identify significant factors and Design-Expert® software to generate response surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.